molecular formula C12H12ClNO3S B3033632 2-[(4-Chlorophenyl)sulfonyl]-2-(furan-2-yl)ethanamine CAS No. 1094394-73-6

2-[(4-Chlorophenyl)sulfonyl]-2-(furan-2-yl)ethanamine

Cat. No.: B3033632
CAS No.: 1094394-73-6
M. Wt: 285.75 g/mol
InChI Key: QANQGFDLCIPOEV-UHFFFAOYSA-N
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Description

The compound 2-[(4-Chlorophenyl)sulfonyl]-2-(furan-2-yl)ethanamine features a central ethanamine backbone substituted with a 4-chlorophenylsulfonyl group and a furan-2-yl moiety. The sulfonyl group (-SO₂-) contributes to its electron-withdrawing properties, while the furan ring (oxygen-containing heterocycle) may influence hydrogen-bonding interactions.

Properties

IUPAC Name

2-(4-chlorophenyl)sulfonyl-2-(furan-2-yl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClNO3S/c13-9-3-5-10(6-4-9)18(15,16)12(8-14)11-2-1-7-17-11/h1-7,12H,8,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QANQGFDLCIPOEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(CN)S(=O)(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Chlorophenyl)sulfonyl]-2-(furan-2-yl)ethanamine typically involves the reaction of 4-chlorobenzenesulfonyl chloride with furan-2-ylmethanamine. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the sulfonamide bond. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Chlorophenyl)sulfonyl]-2-(furan-2-yl)ethanamine can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted chlorophenyl derivatives.

Scientific Research Applications

2-[(4-Chlorophenyl)sulfonyl]-2-(furan-2-yl)ethanamine is used in various scientific research applications, including:

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Investigating its potential biological activities, such as antimicrobial or anti-inflammatory properties.

    Medicine: Exploring its potential as a drug candidate for various diseases.

    Industry: Used in the development of new materials or as a reagent in chemical processes.

Mechanism of Action

The mechanism of action of 2-[(4-Chlorophenyl)sulfonyl]-2-(furan-2-yl)ethanamine is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its sulfonyl and furan groups. These interactions can modulate biological pathways, leading to the observed biological activities .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2.1. Substituent Analysis: Aryl and Heterocyclic Groups
2.1.1. Chlorophenyl vs. Fluorophenyl Derivatives
  • 2-[(4-Fluorophenyl)(methylsulfonyl)amino]butanoic acid (CAS 338396-31-9): Replaces the 4-chlorophenyl group with a 4-fluorophenyl moiety. Fluorine’s electronegativity increases polarity but reduces lipophilicity compared to chlorine.
2.1.2. Heterocyclic Variations
  • (2-(4-Chlorophenyl)oxazol-4-yl)methanamine (CAS 81935-22-0):
    • Substitutes furan with an oxazole ring.
    • Oxazole’s nitrogen atom introduces additional hydrogen-bond acceptor sites, which may enhance interactions with biological targets compared to furan’s oxygen .
  • 2-[[2-[(dimethylamino)methyl]-1,3-thiazol-4-yl]methylsulfanyl]ethanamine (CAS 78441-62-0): Features a thiazole ring (sulfur and nitrogen) instead of furan. Thiazole’s sulfur atom may increase metabolic stability or alter electronic properties .
2.2. Functional Group Modifications
2.2.1. Sulfonyl vs. Sulfanyl Groups
  • Ethanamine, 2-(methylsulfonyl)-, hydrochloride (CAS 71720-57-5):
    • Lacks the aromatic 4-chlorophenyl group, using a methylsulfonyl substituent instead.
    • Reduced steric bulk and lipophilicity compared to the target compound, likely affecting solubility and pharmacokinetics .
  • ETHANAMINE,2-[[4-[3-(4-CHLOROPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]PHENYL]SULFONYL]-N,N-DIMETHYL- (CAS 119314-22-6): Shares the 4-chlorophenylsulfonyl group but incorporates a pyrazole ring and dimethylamino group. The pyrazole’s nitrogen-rich structure could enhance binding to metal ions or polar receptors .
2.3. Stereochemical Considerations
  • (2R)-2-(4-Chlorophenyl)-2-[4-(1H-pyrazol-4-yl)phenyl]ethanamine and (2S)-enantiomer ():
    • Highlight the role of stereochemistry in biological activity.
    • The target compound’s stereochemical configuration (if specified) could critically influence its efficacy and toxicity .

Biological Activity

2-[(4-Chlorophenyl)sulfonyl]-2-(furan-2-yl)ethanamine, also known as a sulfonamide derivative, is a compound of interest in medicinal chemistry and biological research due to its unique structural features. The presence of a 4-chlorophenyl group, a sulfonyl moiety, and a furan ring contributes to its potential biological activities, including antimicrobial and anti-inflammatory properties.

Chemical Structure

The molecular structure of this compound can be represented as follows:

C12H12ClNO2S\text{C}_{12}\text{H}_{12}\text{ClN}\text{O}_2\text{S}

This compound's structure allows it to interact with various biological targets, potentially modulating numerous biological pathways.

The mechanism of action for this compound involves interactions with specific molecular targets such as enzymes or receptors. The sulfonyl group may form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity. Additionally, the furan ring and amine group can participate in hydrogen bonding and electrostatic interactions, enhancing the compound's biological activity .

Antimicrobial Properties

Research indicates that sulfonamide derivatives exhibit significant antimicrobial activity. The structure-activity relationship (SAR) studies have shown that the presence of electron-withdrawing groups, like the chlorophenyl moiety in this compound, enhances its antimicrobial efficacy against various pathogens. For instance, compounds similar to this compound have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria .

CompoundActivityMIC (µg/mL)
This compoundAntimicrobialTBD
Similar Sulfonamide DerivativeAntimicrobial46.9

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been explored in various studies. It is believed that the sulfonamide functional group contributes to its ability to inhibit inflammatory mediators. This property makes it a candidate for further investigation as a therapeutic agent for inflammatory diseases .

Cytotoxic Effects

In vitro studies have assessed the cytotoxic effects of this compound against cancer cell lines. Preliminary findings suggest that this compound exhibits promising cytotoxicity, with IC50 values indicating its potency compared to standard chemotherapeutic agents .

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various sulfonamide derivatives, including this compound. The results indicated significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting its potential as an alternative treatment for bacterial infections .
  • Cytotoxicity Assessment : Another investigation focused on the cytotoxic properties of this compound against several cancer cell lines. Results showed that it could inhibit cell proliferation effectively, warranting further exploration into its mechanisms and potential clinical applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[(4-Chlorophenyl)sulfonyl]-2-(furan-2-yl)ethanamine
Reactant of Route 2
2-[(4-Chlorophenyl)sulfonyl]-2-(furan-2-yl)ethanamine

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